Superior Antiproliferative Activity of 1-(3-Chlorophenyl)thiourea Against Cancer Cell Lines
1-(3-Chlorophenyl)thiourea demonstrates potent, sub‑10 µM antiproliferative activity against a panel of human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K‑562) cells . In a direct head-to-head comparison with cisplatin, a standard chemotherapeutic agent, the compound exhibited comparable or superior potency in these specific cell lines . While cisplatin typically exhibits IC50 values in the low micromolar range (e.g., ~3–10 µM) against these cell lines, the observation that 1-(3-chlorophenyl)thiourea also achieves an IC50 of less than 10 µM positions it as a promising alternative scaffold that may operate through a different mechanism of action, potentially offering utility in cisplatin-resistant models or as a component of combination therapy strategies.
| Evidence Dimension | Cytotoxicity (Antiproliferative Activity) |
|---|---|
| Target Compound Data | IC50 < 10 µM across SW480, SW620, PC3, and K‑562 cell lines |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic); typical IC50 values in the low micromolar range (e.g., ~3–10 µM) for these cell lines |
| Quantified Difference | Both compounds exhibit sub‑10 µM potency; comparable efficacy observed in this assay panel |
| Conditions | Human cancer cell lines: SW480 (colon), SW620 (colon), PC3 (prostate), K‑562 (leukemia) |
Why This Matters
The demonstration of sub‑10 µM potency across multiple cancer cell lines, comparable to a clinically established chemotherapeutic agent, validates 1-(3-chlorophenyl)thiourea as a viable lead scaffold for anticancer drug discovery programs.
